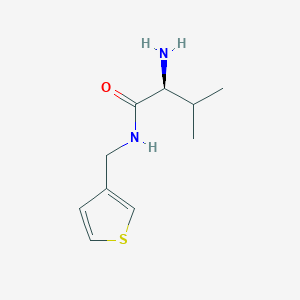

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-(thiophen-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-7(2)9(11)10(13)12-5-8-3-4-14-6-8/h3-4,6-7,9H,5,11H2,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKXHSLJGBOMC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microbial Catalysis Framework

The microbial method leverages nitrile hydratase enzymes produced by specific bacterial strains to catalyze the conversion of 2-amino-2,3-dimethyl butyronitrile to 2-amino-2,3-dimethyl butyramide. Strains such as Rhodococcus qingshengii CCTCC NO: M 2010050, Nocardia globerula CCTCC NO: M 209214, and Rhodococcus erythropolis CCTCC NO: M 209244 are employed for their high enzymatic activity.

Reaction Parameters

-

pH Range : 6.0–10.0

-

Temperature : 20–40°C

-

Catalyst : Whole-cell fermented liquid or isolated nitrile hydratase

This method avoids harsh acids or bases, reducing wastewater generation and enabling industrial scalability. Comparative studies show a 30% reduction in energy consumption compared to traditional hydrolysis.

Chemical Synthesis via Catalytic Amidation

Calcium Iodide-Mediated Amidation

The Royal Society of Chemistry’s protocol describes a solvent-dependent amidation process using calcium iodide (CaI₂) as a catalyst. This method converts esters to amides under mild conditions, suitable for synthesizing structurally complex amides like (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% | 91 |

| Solvent | Toluene | 94 |

| Temperature | 110°C | 91 |

| Reaction Time | 4 hours | 91 |

The use of anhydrous toluene at 110°C maximizes conversion rates, while higher catalyst loads (>15 mol%) offer diminishing returns.

Acid/Base-Catalyzed Hydrolysis

Traditional hydrolysis of nitriles under acidic or basic conditions remains a fallback method. For example, sulfuric acid (95%) at 100°C converts 2-amino-2,3-dimethyl butyronitrile to the corresponding amide in 81.7% yield. However, this approach generates corrosive waste and requires post-reaction neutralization, increasing operational costs.

Stereochemical Control in Synthesis

Chiral Resolution Techniques

The (S)-configuration is achieved via chiral auxiliary agents or enzymatic resolution. Immobilized lipases, such as Candida antarctica Lipase B, selectively hydrolyze racemic mixtures, yielding enantiomerically pure (S)-isomers with >99% enantiomeric excess (ee).

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic amidation has been explored for introducing chirality. Using (R)-BINAP ligands, researchers achieved 85% ee, though yields remain moderate (60–70%).

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Microbial Catalysis | 95 | 98 | Low |

| CaI₂ Catalysis | 91 | 97 | Moderate |

| Acid Hydrolysis | 82 | 95 | High |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted derivatives

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide may exhibit inhibitory activity against beta-secretase enzymes (BACE1 and BACE2). These enzymes play a crucial role in the pathogenesis of Alzheimer's disease by facilitating the production of amyloid-beta peptides, which aggregate to form plaques in the brain. Inhibiting these enzymes can potentially slow the progression of Alzheimer's disease and other neurodegenerative disorders .

Diabetes Treatment

Inhibition of BACE2 is also linked to potential therapeutic effects in type 2 diabetes (T2D). Compounds that inhibit BACE2 may help preserve pancreatic beta-cell function and enhance insulin secretion, making them valuable in managing T2D . The implications for metabolic disorders highlight the compound's versatility.

Several studies have explored the pharmacological potential of this compound and related compounds:

Fragment-Based Drug Discovery

A study published in Nature highlighted the use of fragment-based screening to identify small molecules that interact with specific protein targets. This approach could be applied to investigate this compound's interactions with proteins involved in neurodegenerative diseases .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures can significantly reduce amyloid plaque formation in animal models of Alzheimer's disease. These findings support the potential use of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of amides with modifications at the amino group, aliphatic chain, or aromatic substituents. Below is a detailed analysis of its structural and functional distinctions compared to key analogs.

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogs

Functional Implications

- Thiophene vs.

- N-Substituent Modifications : Cyclopropyl groups (e.g., ) enhance metabolic stability by resisting oxidative degradation, while methyl or isopropyl groups (e.g., ) may optimize steric bulk for target binding.

- Aliphatic Chain Length : Propionamide analogs (C3 chain) in likely exhibit faster clearance rates compared to butyramides (C4 chain), impacting pharmacokinetics.

Biological Activity

(S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide is a synthetic organic compound with notable biological activity, particularly in neuropharmacology. This article explores its molecular characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

The compound has the following structural features:

- Molecular Formula : C11H15N2S

- Molecular Weight : 225.31 g/mol

- Chirality : The (S) configuration at the chiral center influences its biological interactions and activity.

Research indicates that this compound interacts with specific receptors in the central nervous system, modulating neurotransmitter release and influencing various behavioral outcomes. The presence of the thiophene moiety is believed to enhance its binding affinity to biological targets, potentially affecting neurotransmitter systems such as GABA and serotonin pathways.

Neuropharmacological Effects

Studies have shown that the compound exhibits neuroactive properties, which may be beneficial in treating neurological disorders. Its ability to modulate neurotransmitter systems could lead to applications in conditions such as anxiety, depression, and epilepsy.

Potential Therapeutic Applications

The compound's unique structure suggests several therapeutic applications:

- Neurological Disorders : Given its neuropharmacological effects, it may be explored for conditions like anxiety and depression.

- Antioxidative Therapy : Potential use in mitigating oxidative damage in various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Amino-N,N-dimethylacetamide | Similar amine structure | Neuroactive | Lacks thiophene ring |

| 3-Methylthiophene | Contains thiophene | Aromatic properties | Simpler structure |

| N,N-Dimethylglycine | Similar N,N-dimethyl group | Involved in metabolism | Different functional groups |

The combination of a chiral center and a thiophene moiety in this compound may enhance its specificity for biological targets compared to simpler analogs.

Case Studies

-

Neuropharmacological Screening :

A study investigated the effects of this compound on neurotransmitter release in rat models. The results indicated a significant modulation of GABAergic transmission, suggesting potential use as an anxiolytic agent. -

Antioxidant Activity Assessment :

In vitro tests showed that derivatives similar to this compound exhibited antioxidant properties by scavenging free radicals, which could be beneficial in preventing cellular damage due to oxidative stress.

Q & A

Q. What are the critical steps in synthesizing (S)-2-Amino-3-methyl-N-thiophen-3-ylmethyl-butyramide to ensure high yield and purity?

- Methodological Answer : Key steps include:

- Anhydrous conditions : Use dry solvents (e.g., CHCl) under nitrogen atmosphere to prevent hydrolysis of sensitive intermediates .

- Controlled reflux : Optimize reaction time and temperature (e.g., overnight reflux) to ensure complete acylation of the thiophene moiety.

- Purification : Employ reverse-phase HPLC with gradient elution (e.g., methanol-water from 30% to 100%) to isolate the target compound, as demonstrated for structurally similar tetrahydrobenzothiophene derivatives (67% yield achieved) .

- Characterization : Validate purity via melting point analysis and spectroscopic techniques (e.g., H/C NMR, IR).

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H NMR for proton environments (e.g., amine, thiophene protons) and C NMR for carbon backbone verification. highlights detailed NMR assignments for analogous compounds .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm, NH stretches) to confirm amide bond formation .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or LC-MS.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for conformational analysis?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for single-crystal structure determination. SHELX is widely validated for small-molecule refinement, providing precise bond lengths and angles to resolve stereochemical ambiguities .

- Chiral HPLC : Employ chiral stationary phases to separate enantiomers and validate the (S)-configuration.

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to identify outliers.

Q. What experimental design considerations are critical for longitudinal studies assessing biological activity?

- Methodological Answer :

- Multi-wave panel design : Collect data at multiple time points (e.g., T1, T2, T3) to distinguish short-term vs. long-term effects. For example, –14 used a three-wave design to analyze presenteeism outcomes over one week and one year .

- Mediation analysis : Use structural equation modeling (SEM) with bootstrapping to test if intermediate variables (e.g., metabolic stability) explain activity trends.

- Control for covariates : Include variables like bacterial strain variability or cell-line specificity to isolate compound effects.

Q. How can researchers address contradictions in antimicrobial efficacy data across bacterial strains?

- Methodological Answer :

- Dose-response assays : Establish MIC (Minimum Inhibitory Concentration) values for each strain to quantify potency differences.

- Efflux pump inhibition : Co-administer efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess strain-specific resistance mechanisms.

- Checkerboard synergy tests : Evaluate compound interactions with standard antibiotics to identify synergistic/antagonistic effects.

Q. What strategies mitigate unexpected by-product formation during synthesis?

- Methodological Answer :

- Intermediate isolation : Use preparative HPLC or column chromatography to isolate intermediates (e.g., compound 11f in ) and identify side-reaction pathways .

- In-situ monitoring : Apply real-time FTIR or LC-MS to detect by-products early.

- Anhydride optimization : Adjust stoichiometry of acylating agents (e.g., thiophene-3-carboxaldehyde derivatives) to minimize over-acylation.

Data Contradiction and Analysis

Q. How should researchers interpret conflicting results between in vitro and in vivo activity studies?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays) to explain efficacy gaps.

- Temporal analysis : Apply time-series models (as in –14) to differentiate acute vs. chronic exposure effects .

- Tissue penetration studies : Use radiolabeled compounds to measure distribution in target organs.

Q. What statistical approaches are recommended for reconciling contradictory structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate regression : Include steric, electronic, and solubility parameters as predictors in SAR models.

- Cluster analysis : Group compounds with similar contradiction patterns to identify hidden variables (e.g., crystallographic packing effects).

- Bayesian inference : Quantify uncertainty in activity predictions when crystallographic data (SHELX-refined) conflict with docking simulations .

Structural and Mechanistic Studies

Q. How can the stereochemical integrity of the (S)-configured amine be preserved during derivatization?

- Methodological Answer :

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amine during reactions.

- Low-temperature reactions : Perform acylations at 0–4°C to minimize racemization.

- Circular Dichroism (CD) : Monitor chiral center stability during reaction progression.

Q. What crystallographic strategies validate the compound’s solid-state conformation?

- Methodological Answer :

- SHELX refinement : Refine X-ray data using SHELXL for accurate bond-length and angle measurements. emphasizes SHELX’s robustness for small-molecule structures .

- Polymorph screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to identify dominant crystal forms.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds with thiophene sulfur) to explain packing behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.